molecular formula C34H36Cl2N4O6 B13844440 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride

Cat. No.: B13844440
M. Wt: 667.6 g/mol
InChI Key: TWPMTPQCWOLADT-UHFFFAOYSA-N
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Description

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound with significant pharmacological potential It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride involves multiple steps. One common method includes the condensation of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with diphenylmethylpiperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-aminophenyl)-pyridine-3,5-dicarboxylate

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: Corresponding carboxylic acids

Scientific Research Applications

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. It binds to the L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is similar to other dihydropyridine derivatives, making it a potential candidate for antihypertensive therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the nitrophenyl group. These structural features may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C34H36Cl2N4O6

Molecular Weight

667.6 g/mol

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride

InChI

InChI=1S/C34H34N4O6.2ClH/c1-24-30(31(29(23-35-24)33(39)43-2)27-14-9-15-28(22-27)38(41)42)34(40)44-21-20-36-16-18-37(19-17-36)32(25-10-5-3-6-11-25)26-12-7-4-8-13-26;;/h3-15,22-23,32H,16-21H2,1-2H3;2*1H

InChI Key

TWPMTPQCWOLADT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl

Origin of Product

United States

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